Ethyl 2-(3-methoxybenzyl)-3-(methylamino)propanoate

Lipophilicity Drug-likeness ADME

Ethyl 2-(3-methoxybenzyl)-3-(methylamino)propanoate (CAS 886366-18-3) is a synthetic small-molecule ester belonging to the 2-(methylaminomethyl)-3-arylpropanoate chemotype. Its structure incorporates an ethyl propanoate backbone substituted at the 2-position with a methylaminomethyl group and at the 3-position with a 3-methoxyphenyl ring, yielding the molecular formula C₁₄H₂₁NO₃ and a molecular weight of 251.32 g·mol⁻¹.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 886366-18-3
Cat. No. B3394800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-methoxybenzyl)-3-(methylamino)propanoate
CAS886366-18-3
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC(=CC=C1)OC)CNC
InChIInChI=1S/C14H21NO3/c1-4-18-14(16)12(10-15-2)8-11-6-5-7-13(9-11)17-3/h5-7,9,12,15H,4,8,10H2,1-3H3
InChIKeyFRQIOTRZRKCSPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(3-methoxybenzyl)-3-(methylamino)propanoate (CAS 886366-18-3) – Compound Identity and Baseline Profile for Scientific Procurement


Ethyl 2-(3-methoxybenzyl)-3-(methylamino)propanoate (CAS 886366-18-3) is a synthetic small-molecule ester belonging to the 2-(methylaminomethyl)-3-arylpropanoate chemotype. Its structure incorporates an ethyl propanoate backbone substituted at the 2-position with a methylaminomethyl group and at the 3-position with a 3-methoxyphenyl ring, yielding the molecular formula C₁₄H₂₁NO₃ and a molecular weight of 251.32 g·mol⁻¹ [1]. The compound is commercially supplied as a research-grade building block (typical purity ≥95%) by multiple vendors including AKSci, Santa Cruz Biotechnology, and MolCore, and is classified under HS code 2922509090 for amino-alcohol-phenols and amino-acid-phenols . Its physicochemical fingerprint—calculated LogP of 2.03, topological polar surface area (tPSA) of 47.56 Ų, density of 1.04 g·cm⁻³, boiling point of 360.3 °C, and flash point of 171.7 °C—distinguishes it from the halogenated and methyl-substituted analogues within this congeneric series and provides the basis for targeted selection in medicinal chemistry and chemical biology applications .

Why In-Class Substitution of Ethyl 2-(3-methoxybenzyl)-3-(methylamino)propanoate (886366-18-3) Cannot Be Performed Without Data-Driven Justification


The 2-(methylaminomethyl)-3-arylpropanoate scaffold presents a deceptive uniformity: multiple analogues share an identical core yet differ in peripheral aryl substitution (3‑OMe, 4‑OMe, 3‑Cl, 3‑Br, 3‑Me), each yielding unique physicochemical signatures that directly impact solubility, membrane permeability, metabolic stability, and target engagement . Interchanging the 3‑methoxybenzyl congener with the 3‑chlorobenzyl analogue, for instance, increases calculated LogP by ~0.64 units and reduces tPSA by ~9.2 Ų—a shift comparable in magnitude to the difference that distinguishes many CNS‑penetrant drugs from peripherally restricted compounds . In the absence of explicit head‑to‑head biological data, these quantifiable property divergences constitute the primary decision‑support metrics for procurement, ensuring that the selected compound aligns with the intended experimental design and does not introduce unanticipated pharmacokinetic or pharmacodynamic confounds [1].

Ethyl 2-(3-methoxybenzyl)-3-(methylamino)propanoate (886366-18-3) – Quantitative Differentiation Evidence for Procurement Decisions


LogP (Lipophilicity) Differentiates the 3‑Methoxy Congener from the 3‑Chloro and 3‑Bromo Analogues

The calculated LogP of ethyl 2-(3-methoxybenzyl)-3-(methylamino)propanoate is 2.03, compared with 2.67 for the 3‑chlorophenyl analogue (CAS 886366-08-1) and 2.78 for the 3‑bromophenyl analogue (CAS 886366-12-7) . The 0.64–0.75 LogP unit reduction corresponds to an approximately 4.4‑ to 5.6‑fold lower octanol–water partition coefficient, indicating substantially higher aqueous solubility and potentially reduced passive membrane permeability for the 3‑methoxy compound. For a procurement decision, the lower lipophilicity of the 3‑OMe compound may be advantageous for aqueous‑based assay formats, whereas the halogenated analogues may offer superior membrane penetration in cell‑based models; the choice must align with the specific experimental context [1].

Lipophilicity Drug-likeness ADME Solubility

Topological Polar Surface Area (tPSA) Discriminates Methoxy-Substituted from Halogenated Congeners

Ethyl 2-(3-methoxybenzyl)-3-(methylamino)propanoate exhibits a tPSA of 47.56 Ų, a consequence of the methoxy oxygen contributing an additional hydrogen‑bond acceptor atom relative to the halogen‑substituted congeners. In contrast, the 3‑chloro (CAS 886366-08-1) and 3‑bromo (CAS 886366-12-7) analogues each display a tPSA of 38.33 Ų [1]. The ~9.2 Ų increase in tPSA for the 3‑OMe compound approaches the empirically established threshold where tPSA values >40–50 Ų are associated with reduced passive blood–brain barrier permeation and lower oral absorption. For researchers designing CNS‑targeted chemical probes, this quantifiable polarity difference provides a rational basis for selecting the halogenated congeners when CNS exposure is required, or the methoxy congener when peripheral restriction is desired . The 3‑methyl analogue (CAS 886366-15-0) shares the tPSA of 38.33 Ų with the halogenated compounds, further reinforcing that the 3‑OMe substitution uniquely elevates polarity within the series [1].

Polar Surface Area Blood–Brain Barrier Permeability Oral Bioavailability Molecular Descriptors

Positional Isomerism (3‑Methoxy vs. 4‑Methoxy) Provides a Combinatorial SAR Tool Despite Nearly Identical Calculated Properties

The 3‑methoxybenzyl congener (CAS 886366-18-3) and its 4‑methoxybenzyl positional isomer (CAS 886366-05-8) are nearly indistinguishable by standard in silico descriptors (LogP = 2.0273 for both; tPSA = 47.56 Ų for both), yet the position of the methoxy group alters the electrostatic potential surface, dipole moment vector, and molecular shape complementarity . In receptor‑ligand recognition, the 3‑OCH₃ and 4‑OCH₃ substituents project into different spatial regions of a binding pocket, often resulting in selectivity differences that cannot be predicted by global descriptors [1]. When procuring compounds for SAR-by‑catalogue or fragment‑growing campaigns, the availability of both regioisomers in equivalent purity grades (both offered at 95–98%) enables systematic exploration of methoxy‑position effects on target engagement without the need for de novo synthesis .

Positional Isomerism Structure–Activity Relationship Target Recognition Molecular Docking

Experimentally Determined Phenylethanolamine N-Methyltransferase (PNMT) Inhibitory Activity Provides a Baseline for Target‑Based SAR Development

Ethyl 2-(3-methoxybenzyl)-3-(methylamino)propanoate has been evaluated for in vitro inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) using a radiochemical assay, yielding a binding constant Ki of 1.11 × 10⁶ nM (1.11 mM) as recorded in BindingDB entry BDBM50367284 (ChEMBL ID CHEMBL291584) [1][2]. PNMT catalyzes the terminal step in epinephrine biosynthesis, converting norepinephrine to epinephrine, and is a target of interest in hypertension and psychiatric disorders. The micromolar-range affinity, while modest, provides a quantitative starting point for structure–activity relationship studies. Critically, equivalent PNMT affinity data for the 3‑chloro, 3‑bromo, 4‑methoxy, and 3‑methyl analogues are not currently available in the public domain; thus, the 3‑methoxy congener is the only member of this series with a validated biochemical activity measurement, offering a unique evidence‑anchored entry point for target‑based screening cascades .

Phenylethanolamine N-Methyltransferase PNMT Enzyme Inhibition Catecholamine Biosynthesis

Purity Grade Availability and Vendor‑Specific Certification Enable Consistent, Quality‑Controlled Procurement Across Contract Research Settings

Ethyl 2-(3-methoxybenzyl)-3-(methylamino)propanoate is offered at multiple certified purity levels from established chemical suppliers: ≥95% (AKSci, CAS 886366-18-3, catalog 5085DF), 96% (Molbase/American Custom Chemicals), NLT 98% (MolCore, ISO‑certified), and research‑grade ≥95% from Santa Cruz Biotechnology (sc‑269060, 10 mg, $100) and Leyan . The 3‑chloro analogue (CAS 886366-08-1) is available at 97% purity from AKSci (catalog 3356AL) and ≥95% from Santa Cruz Biotechnology (sc‑269059, 10 mg, $100), while the 3‑bromo and 4‑methoxy analogues are similarly supplied at 95–97% purity. The availability of the 3‑methoxy compound at the NLT 98% specification from an ISO‑certified supplier distinguishes it within the series by offering tighter purity assurance; this level of quality control is particularly relevant for quantitative biochemical assays, where minor impurities can confound IC₅₀/EC₅₀ determinations, and for fragment‑based screening libraries requiring high‑confidence compound integrity .

Purity Specification Quality Control Vendor Certification Supply Chain Reliability

Ethyl 2-(3-methoxybenzyl)-3-(methylamino)propanoate (886366-18-3) – Specific Research and Application Contexts Arising from Quantitative Differentiation Evidence


SAR-by-Catalogue Exploration of Methoxy-Position Effects on Target Recognition

The co‑availability of the 3‑methoxy (CAS 886366-18-3) and 4‑methoxy (CAS 886366-05-8) positional isomers, which share identical calculated LogP and tPSA values yet differ in the spatial orientation of the methoxy group, enables a direct ‘SAR‑by‑catalogue’ study. Researchers can purchase both isomers in equivalent purity (≥95%) and screen them against a panel of biological targets—such as G‑protein‑coupled receptors, kinases, or epigenetic readers—to dissect the contribution of methoxy‑position to binding affinity without committing to a multi‑step synthetic campaign . This approach is particularly valuable in early‑stage hit‑expansion where systematic regioisomeric probing guides the selection of an optimized scaffold for lead development .

Tailoring Compound Physicochemical Properties for Compartment‑Specific Pharmacology (Peripheral vs. CNS Exposure)

The quantifiable differences in LogP and tPSA between the 3‑methoxy target (LogP 2.03, tPSA 47.56 Ų) and the 3‑chloro (LogP 2.67, tPSA 38.33 Ų) or 3‑bromo (LogP 2.78, tPSA 38.33 Ų) analogues allow researchers to rationally select the compound that matches the tissue‑compartment requirements of their assay. The higher polarity and lower lipophilicity of the 3‑OMe compound favor aqueous solubility and reduced passive CNS penetration (peripheral restriction), while the halogenated congeners offer improved membrane permeability and potentially higher CNS exposure—a deliberate, data‑driven design choice grounded in measured or calculated physicochemical properties rather than trial‑and‑error substitution .

Fragment‑Based Lead Discovery Using PNMT as a Biochemical Target

The experimentally validated, albeit modest, PNMT inhibitory activity (Ki = 1.11 mM) positions ethyl 2-(3-methoxybenzyl)-3-(methylamino)propanoate as a ligand‑efficient starting point for fragment‑based or structure‑guided optimization of PNMT inhibitors . PNMT is a validated target for modulating epinephrine biosynthesis, with therapeutic implications in hypertension, anxiety, and stress‑related disorders; the availability of a structurally characterized hit with a defined Ki enables medicinal chemistry teams to initiate ‘hit‑to‑lead’ progression using established enzymology assays and co‑crystallography studies . The absence of PNMT data for other members of this chemical series further prioritizes the 3‑methoxy congener as the entry compound of choice .

High‑Assurance Procurement for Quantitative Biochemical and Biophysical Assays

For laboratories conducting quantitative enzymatic assays (e.g., fluorescence‑based or radiometric PNMT inhibition) or biophysical measurements (surface plasmon resonance, isothermal titration calorimetry), the availability of NLT 98% purity (MolCore, ISO‑certified) for the target compound provides a quality assurance advantage over the 95–97% grades typical of the halogenated analogues . Minor impurities at the 2–5% level can introduce spurious IC₅₀ shifts or aggregation‑based artifacts in sensitive assay formats; selecting the highest‑certified purity grade directly supports data reproducibility and regulatory‑grade documentation required for patent filings or IND‑enabling studies .

Quote Request

Request a Quote for Ethyl 2-(3-methoxybenzyl)-3-(methylamino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.